molecular formula C23H24N4O3 B11021623 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11021623
M. Wt: 404.5 g/mol
InChI Key: QUHGKVSJHBLERI-UHFFFAOYSA-N
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Description

This compound features a bis-indole scaffold, with one indole substituted at position 4 with an acetylamino group and the other at position 4 with a methoxy group. The two indole moieties are connected via an ethylacetamide linker. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., indole-acetamide derivatives) are frequently explored for anticancer, anti-inflammatory, and neurological applications .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)25-19-5-3-6-20-17(19)9-13-27(20)15-23(29)24-11-14-26-12-10-18-21(26)7-4-8-22(18)30-2/h3-10,12-13H,11,14-15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

QUHGKVSJHBLERI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that indole derivatives, including the compound , exhibit anti-inflammatory properties. A study focused on the synthesis and evaluation of indole acetamides demonstrated that certain modifications could enhance their efficacy against inflammation. The compound was tested in vitro and showed promising results in inhibiting inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

The indole scaffold is well-known for its anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation .

Case Study:
In a molecular docking study, the compound was analyzed for its binding affinity to targets associated with cancer growth. The results indicated a strong interaction with proteins involved in tumorigenesis, suggesting that this compound could serve as a lead for further development into anticancer agents .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This protective effect may be attributed to the modulation of neuroinflammatory responses and enhancement of cellular antioxidant defenses .

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound C₂₄H₂₅N₅O₄* ~471.5 4-Acetylaminoindole, 4-Methoxyindole, ethylacetamide N/A Inferred anticancer
Y041-6230 (2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide) C₂₀H₂₁N₃O₂S 375.47 Phenylsulfanyl ethyl side chain N/A Screening compound
10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetamide) C₂₅H₂₀Cl₂FNO₃ 496.3 Chlorobenzoyl, chloro-fluorophenyl 192–194 Anticancer (Bcl-2/Mcl-1 inhibition)
N-{2-[1-({3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide C₂₃H₂₄N₄O₆ 452.47 Dual methoxyindole, ethylacetamide N/A Contaminant in melatonin
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) C₂₅H₂₂ClN₃O₆S 528.0 Chlorobenzoyl, sulfonamide N/A Anti-inflammatory

*Calculated based on structural similarity.

Key Structural and Functional Differences

Substituent Effects on Bioactivity Chlorobenzoyl and Sulfonamide Groups (Compound 36): These groups enhance binding to inflammatory targets (e.g., COX-2) but may reduce solubility due to increased hydrophobicity . Dual Methoxyindole Scaffold (Target Compound): The 4-methoxy and 4-acetylamino groups may balance lipophilicity and hydrogen-bonding capacity, favoring kinase or apoptosis-targeted activity .

Synthetic Complexity and Yields

  • Analogs in (e.g., 10j–10m) show low yields (6–17%), attributed to steric hindrance from bulky substituents like naphthyl or pyridyl .
  • Compound 36 () achieved a 41% yield after HPLC purification, suggesting optimized coupling conditions for sulfonamide derivatives .
  • The target compound’s synthesis would likely require multi-step indole functionalization, similar to methods in and (e.g., aza-alkylation and desulfonation) .

Analytical Characterization

  • All analogs were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with melting points correlating to crystallinity (e.g., 10j: 192–194°C vs. 10m: 153–154°C) .
  • The target compound would require similar spectroscopic validation, particularly for regioselectivity of indole substitutions .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, with CAS Number 1630831-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
StructureChemical Structure

The compound is derived from indole, a structure known for its diverse biological activities. Indole derivatives often exhibit antiviral , anticancer , and anti-inflammatory properties. The specific mechanism of action of this compound is not fully elucidated, but it likely involves interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit viral replication by targeting viral polymerases or proteases, thus disrupting the viral life cycle .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as the MAPK/ERK pathway. The specific effects on cancer cell lines remain to be thoroughly investigated.

Anti-inflammatory Effects

Indole compounds often possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX. This suggests that this compound could have therapeutic applications in inflammatory diseases.

In Vitro Studies

A study investigating various indole derivatives demonstrated that certain modifications to the indole structure significantly enhanced their biological activity against specific targets such as HIV and HCV .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is highly dependent on their structural modifications. For example, the presence of acetylamino and methoxy groups in this compound may enhance its binding affinity to biological targets compared to simpler indole derivatives .

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